molecular formula C7H7N5 B1269484 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile CAS No. 54711-30-7

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1269484
CAS RN: 54711-30-7
M. Wt: 161.16 g/mol
InChI Key: CCTAOBOPHUBPFD-UHFFFAOYSA-N
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Description

“5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” is a compound that falls under the category of 5-aminopyrazoles . These compounds are of considerable interest due to their biological action and are widely used as readily available reagents in the development and creation of various functional pyrazole derivatives .


Synthesis Analysis

The synthesis of 5-aminopyrazoles, including “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . For instance, “5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile” can be obtained by the reaction of malononitrile or malononitrile dimer with hydrazine .


Molecular Structure Analysis

The molecular structure of “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” is likely to be similar to that of other 5-aminopyrazoles . These compounds are known for their high functionalization, which allows them to enter into condensation reactions with the formation of various polyheterocyclic pyrazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” can lead to the formation of various polyheterocyclic pyrazole derivatives . For example, the reaction of dibenzylideneacetone with this compound led to the formation of a 1:1 condensation product, which according to NMR data, corresponds to the structure of dihydropyrazolopyrimidine .

Scientific Research Applications

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to forming stable heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Thermal Stability Studies

Due to its robust nitrogen-containing backbone, this compound is used in studying thermal stability. Researchers analyze how the compound behaves under high temperatures, which is essential for materials science applications .

NMR Spectroscopy

In the field of analytical chemistry, particularly nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as a standard or reference material due to its distinct chemical shifts .

X-ray Crystallography

The compound’s crystalline form allows for detailed structural analysis using X-ray crystallography. This is vital for understanding molecular geometry and for the design of new molecules .

DNA Oligomer Synthesis

It has applications in the synthesis of DNA oligomers. Modifications of nucleobases with this compound can lead to the development of new antiviral drugs .

Mutagenic Studies

The compound’s derivatives can be used to study mutagenic effects in various biological systems. This research can contribute to cancer therapy and understanding DNA repair mechanisms .

Chemical Physics

In chemical physics, the compound is used to explore the behavior of molecules under different physical conditions, contributing to the field of computational chemistry and molecular dynamics simulations .

Organic Synthesis

As a building block in organic synthesis, this compound is involved in constructing complex organic molecules, which has implications for synthetic chemistry and drug discovery .

Future Directions

The future research directions for “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” could involve exploring its potential biological activities and developing more efficient synthetic routes. Given the interest in 5-aminopyrazoles due to their biological action, there’s a lot of potential for future research in this area .

properties

IUPAC Name

5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTAOBOPHUBPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319291
Record name 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

CAS RN

54711-30-7
Record name NSC343531
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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